An In-depth Technical Guide to 5-(3-fluorophenyl)-4-hydroxymethylisoxazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-(3-fluorophenyl)-4-hydroxymethylisoxazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is emerging, this document synthesizes established principles of isoxazole chemistry to present its core molecular properties, a proposed synthetic pathway, predicted spectroscopic data, and potential applications based on analogous structures.
Core Molecular Properties
5-(3-fluorophenyl)-4-hydroxymethylisoxazole possesses a unique combination of a fluorinated aromatic ring, a hydroxymethyl group, and an isoxazole core. This distinct architecture suggests its potential for tailored applications in drug design and development.
Molecular Formula: C₁₀H₈FNO₂
Molecular Weight: 193.17 g/mol
The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydroxymethyl group provides a site for further chemical modification or hydrogen bonding interactions.
| Property | Value |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| Monoisotopic Mass | 193.0539 Da |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole can be achieved through a multi-step process commencing with the Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydroxylamine hydrochloride.
Caption: Proposed two-step synthesis of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole.
Experimental Protocol: Synthesis of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole
Part 1: Synthesis of 1-(3-Fluorophenyl)-3-hydroxyprop-2-en-1-one (Chalcone Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1.0 eq) and hydroxyacetone (1.1 eq) in ethanol.
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Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq).
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Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl. The precipitated solid is filtered, washed with cold water, and dried under vacuum.
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Purification: The crude chalcone intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole
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Reaction Mixture: To a solution of the purified chalcone intermediate (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate or pyridine).
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Cyclization: Reflux the reaction mixture for 8-12 hours. Monitor the formation of the isoxazole product by TLC.
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Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is collected by filtration.
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Purification: The crude product is washed with water and purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 5-(3-fluorophenyl)-4-hydroxymethylisoxazole.
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the fluorophenyl ring (multiplets in the range of δ 7.0-7.8 ppm), a singlet for the hydroxymethyl protons (δ 4.5-5.0 ppm), a singlet for the hydroxyl proton (variable), and a singlet for the isoxazole ring proton (δ 8.0-8.5 ppm). |
| ¹³C NMR | Resonances for the isoxazole ring carbons (δ 100-170 ppm), the fluorophenyl carbons (with characteristic C-F coupling), and the hydroxymethyl carbon (δ 55-65 ppm). |
| IR (cm⁻¹) | Broad absorption band for the O-H stretch (3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the isoxazole ring (around 1600 cm⁻¹), and C-F stretching (1100-1300 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak [M]⁺ consistent with the calculated molecular weight (193.17). |
Potential Applications in Drug Discovery and Materials Science
The isoxazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorophenyl group often enhances pharmacological properties.[1][2]
Medicinal Chemistry
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Antimicrobial Agents: Fluorinated isoxazoles have demonstrated potential as antibacterial and antifungal agents.[3] The title compound could be explored for its efficacy against various pathogens.
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Anti-inflammatory Activity: Many isoxazole derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[4]
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Anticancer Research: The isoxazole nucleus is present in several anticancer agents.[5] The unique substitution pattern of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole makes it a candidate for screening against various cancer cell lines.
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Central Nervous System (CNS) Activity: Certain isoxazole-containing compounds have shown activity as modulators of CNS targets.[6]
Materials Science
The aromatic and heterocyclic nature of this molecule suggests potential applications in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or as a building block for functional polymers.
Safety and Handling
As with any research chemical, 5-(3-fluorophenyl)-4-hydroxymethylisoxazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted before use.
Conclusion
5-(3-fluorophenyl)-4-hydroxymethylisoxazole represents a promising scaffold for the development of new therapeutic agents and functional materials. The synthetic route outlined in this guide is based on well-established chemical transformations and should be readily adaptable in a standard laboratory setting. The predicted spectroscopic data provides a benchmark for the characterization of this novel compound. Further investigation into its biological activities and material properties is warranted to fully explore its potential.
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